molecular formula C17H20N4O3 B14738349 1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione CAS No. 6279-24-9

1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione

Cat. No.: B14738349
CAS No.: 6279-24-9
M. Wt: 328.4 g/mol
InChI Key: AUBFXQRKTWFZBH-UHFFFAOYSA-N
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Description

8-(3-Phenylpropoxy)Caffeine is a derivative of caffeine, a well-known stimulant. This compound is part of a series of 8-aryl- and alkyloxycaffeine analogues that have been studied for their potential as inhibitors of monoamine oxidase (MAO), particularly MAO-B . The addition of the 3-phenylpropoxy group to the caffeine molecule enhances its potency as an MAO-B inhibitor, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 8-(3-Phenylpropoxy)Caffeine involves the reaction of caffeine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

8-(3-Phenylpropoxy)Caffeine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially when electron-withdrawing groups are present.

Properties

CAS No.

6279-24-9

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

1,3,7-trimethyl-8-(3-phenylpropoxy)purine-2,6-dione

InChI

InChI=1S/C17H20N4O3/c1-19-13-14(20(2)17(23)21(3)15(13)22)18-16(19)24-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

InChI Key

AUBFXQRKTWFZBH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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